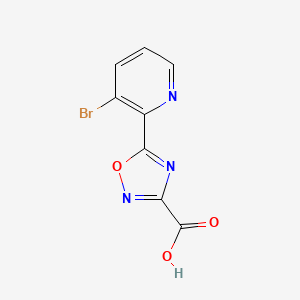
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both a pyridine and an oxadiazole ring
Méthodes De Préparation
The synthesis of 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 3-bromopyridine-2-carboxylic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of hydrazine derivatives and carbonyl compounds under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid include other pyridine and oxadiazole derivatives. These compounds may have similar structures but differ in their functional groups or substituents. The uniqueness of this compound lies in its specific combination of a bromopyridine and an oxadiazole ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H4BrN3O3 |
|---|---|
Poids moléculaire |
270.04 g/mol |
Nom IUPAC |
5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O3/c9-4-2-1-3-10-5(4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
Clé InChI |
JCKLGFRSALRRBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=NC(=NO2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)



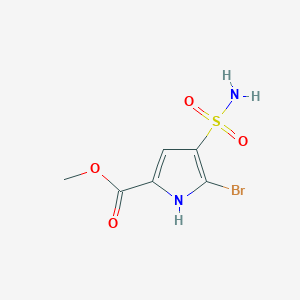
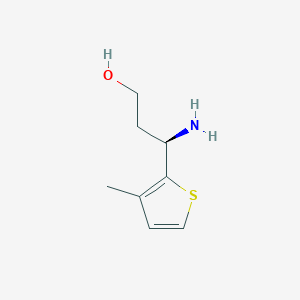
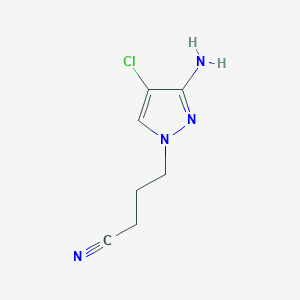
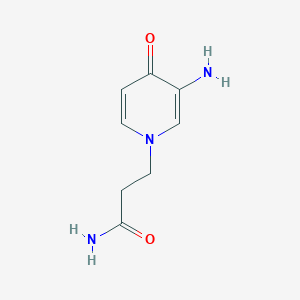

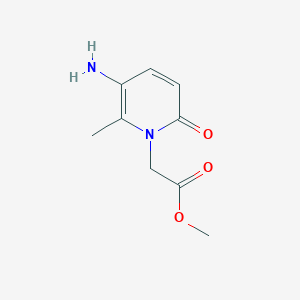
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
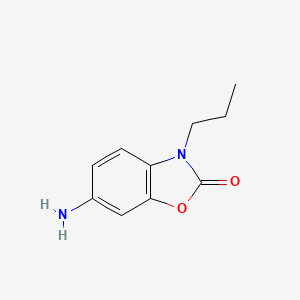

![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
